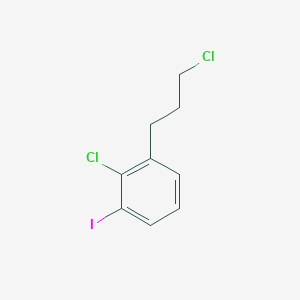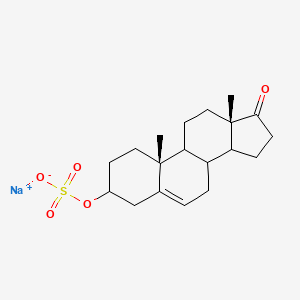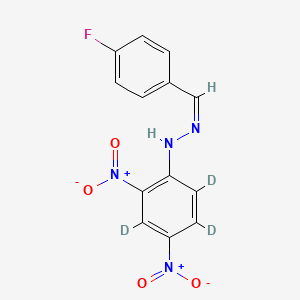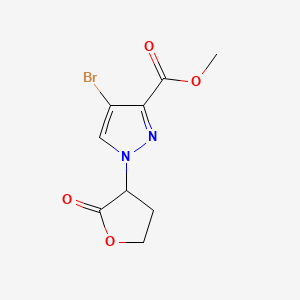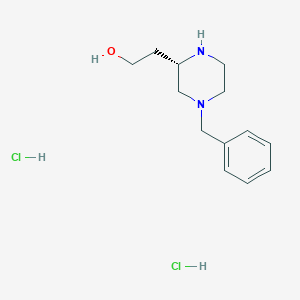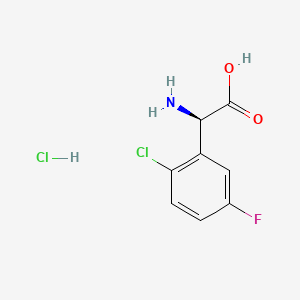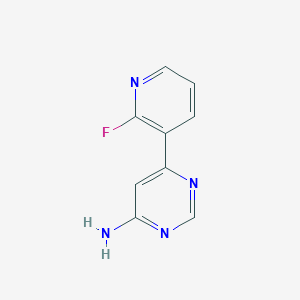![molecular formula C28H35N5O4 B14034650 1-((R)-1-((S)-3a-benzyl-2-methyl-3-oxo-2,3,3a,4,6,7-hexahydropyrazolo[4,3-c]pyridin-5-yl)-3-(benzyloxy)-1-oxopropan-2-ylamino)-2-methyl-1-oxopropan-2-aminium](/img/structure/B14034650.png)
1-((R)-1-((S)-3a-benzyl-2-methyl-3-oxo-2,3,3a,4,6,7-hexahydropyrazolo[4,3-c]pyridin-5-yl)-3-(benzyloxy)-1-oxopropan-2-ylamino)-2-methyl-1-oxopropan-2-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Capromorelin is a ghrelin receptor agonist known for its ability to stimulate appetite and promote weight gain. It is primarily used in veterinary medicine for managing weight loss in cats and dogs. Capromorelin functions by mimicking the action of ghrelin, a hormone that stimulates the release of growth hormone and increases appetite .
Vorbereitungsmethoden
The synthesis of Capromorelin involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group transformations. The specific synthetic route and reaction conditions are detailed in patents and scientific literature . Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Capromorelin undergoes various chemical reactions, including:
Oxidation: Capromorelin can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Capromorelin can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Wissenschaftliche Forschungsanwendungen
Capromorelin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study ghrelin receptor agonists and their interactions with receptors.
Biology: Capromorelin is employed in research to understand the role of ghrelin in regulating appetite, growth hormone secretion, and metabolic processes.
Medicine: In veterinary medicine, Capromorelin is used to manage weight loss in cats and dogs, particularly those with chronic kidney disease.
Wirkmechanismus
Capromorelin exerts its effects by binding to the growth hormone secretagogue receptor 1a (GHS-R1a) in the hypothalamus and pituitary gland. This binding stimulates the release of growth hormone and increases appetite. The molecular targets involved include the GHS-R1a receptor and downstream signaling pathways that regulate growth hormone secretion and appetite .
Vergleich Mit ähnlichen Verbindungen
Capromorelin is unique among ghrelin receptor agonists due to its specific structure and pharmacokinetic properties. Similar compounds include:
Macimorelin: Another ghrelin receptor agonist used for diagnosing growth hormone deficiency.
Anamorelin: Used for treating cancer-related cachexia.
Tabimorelin: Investigated for its potential to stimulate growth hormone release. Capromorelin stands out due to its specific application in veterinary medicine and its effectiveness in managing weight loss in cats and dogs
Capromorelin’s unique properties and applications make it a valuable compound in both scientific research and veterinary medicine. Its ability to stimulate appetite and promote weight gain has significant implications for managing weight loss in animals with chronic conditions.
Eigenschaften
Molekularformel |
C28H35N5O4 |
|---|---|
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
N-[(2R)-1-[(3aS)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide |
InChI |
InChI=1S/C28H35N5O4/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20/h4-13,22H,14-19,29H2,1-3H3,(H,30,35)/t22-,28+/m1/s1 |
InChI-Schlüssel |
KVLLHLWBPNCVNR-DFHRPNOPSA-N |
Isomerische SMILES |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@]3(C2)CC4=CC=CC=C4)C)N |
Kanonische SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


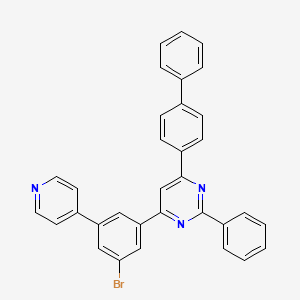
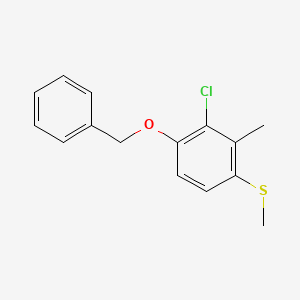
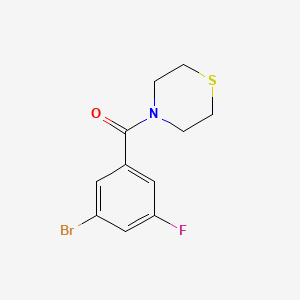
![2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14034582.png)
![tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate](/img/structure/B14034588.png)
